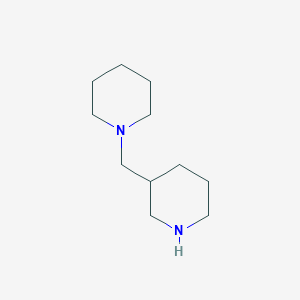

1-(Piperidin-3-ylmethyl)piperidine

Overview

Description

“1-(Piperidin-3-ylmethyl)piperidine” is a compound with the molecular formula C11H22N2 . It is a derivative of piperidine, which is a six-membered heterocyclic amine .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The synthesis of piperidine-containing compounds is a significant part of modern organic chemistry .Molecular Structure Analysis

The molecular weight of “1-(Piperidin-3-ylmethyl)piperidine” is 182.30600 . In its dihydrochloride hydrate form, the molecular weight is 273.24 .Chemical Reactions Analysis

Piperidine derivatives are involved in various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . They play a significant role in the pharmaceutical industry .Scientific Research Applications

Synthesis of Pharmaceutical Compounds

“1-(Piperidin-3-ylmethyl)piperidine” is a valuable intermediate in the synthesis of pharmaceutical compounds. Its piperidine core is a common structural motif in many drugs due to its ability to interact with biological targets. The compound can be used to synthesize a variety of pharmacologically active molecules, including those with antihypertensive, antipsychotic, and analgesic properties .

Development of Central Nervous System (CNS) Agents

This compound has been explored for the development of CNS agents. Piperidine derivatives are known to cross the blood-brain barrier, making them suitable candidates for treating neurological disorders. Research has focused on creating derivatives that can serve as ligands for CNS receptors or enzymes .

Anti-Inflammatory Applications

Research has indicated that piperidine derivatives can exhibit anti-inflammatory effects. “1-(Piperidin-3-ylmethyl)piperidine” can be functionalized to create novel compounds that inhibit the production of pro-inflammatory cytokines, offering potential therapeutic benefits for conditions like arthritis .

Antimicrobial Activity

The structural flexibility of “1-(Piperidin-3-ylmethyl)piperidine” allows for the synthesis of derivatives with antimicrobial properties. These compounds can be designed to target specific bacterial enzymes or disrupt cell wall synthesis, contributing to the development of new antibiotics .

Cancer Research

Piperidine derivatives have been studied for their potential use in cancer therapy. They can be engineered to interfere with cell division or to induce apoptosis in cancer cells. The compound’s versatility enables the creation of targeted therapies that minimize damage to healthy cells .

Synthesis of Agrochemicals

The agricultural industry benefits from the synthesis of piperidine-based agrochemicals. “1-(Piperidin-3-ylmethyl)piperidine” can be used to create insecticides, fungicides, and herbicides, helping to protect crops from pests and diseases .

Chemical Biology Probes

In chemical biology, piperidine derivatives are used as probes to study biological processes. They can be tagged with fluorescent groups or other markers to visualize and track the behavior of biomolecules in live cells or tissues .

Material Science Applications

Lastly, the compound’s chemical structure is advantageous in material science. It can be incorporated into polymers or other materials to enhance their properties, such as increasing flexibility, stability, or conductivity .

Mechanism of Action

While the specific mechanism of action for “1-(Piperidin-3-ylmethyl)piperidine” is not clear, piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .

Safety and Hazards

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

1-(piperidin-3-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-2-7-13(8-3-1)10-11-5-4-6-12-9-11/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGUFVISCJPEBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00510230 | |

| Record name | 1-[(Piperidin-3-yl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperidin-3-ylmethyl)piperidine | |

CAS RN |

81310-56-7 | |

| Record name | 1-[(Piperidin-3-yl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

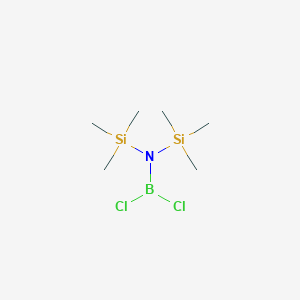

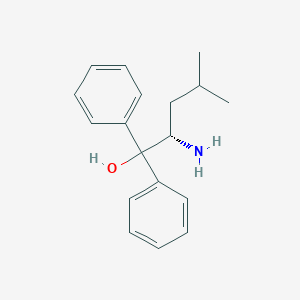

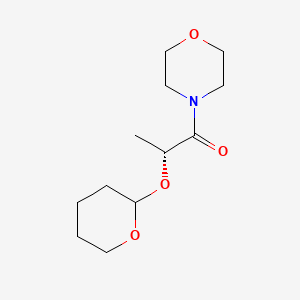

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,5-Tris[4-(bromomethyl)phenyl]benzene](/img/structure/B1600719.png)